molecular formula C25H24N6O3S3 B2670381 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362509-30-6

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2670381
CAS No.: 362509-30-6
M. Wt: 552.69
InChI Key: QZJJXKJGMDQUEL-UHFFFAOYSA-N
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Description

The compound 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a bis-oxadiazole derivative featuring two heterocyclic rings:

  • 1,3,4-Oxadiazole ring 1: Substituted at position 5 with a 4-fluorophenyl group and linked via a methylene (-CH2-) bridge to the second oxadiazole ring.
  • 1,2,4-Oxadiazole ring 2: Substituted at position 3 with a 3,4,5-trimethoxyphenyl group.

This structural architecture combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which are critical for modulating electronic properties and biological interactions. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in antitumor agents, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S3/c1-30-22(14-26-24(33)21-6-4-12-36-21)27-28-25(30)37-15-23(32)31-19(16-7-9-17(34-2)10-8-16)13-18(29-31)20-5-3-11-35-20/h3-12,19H,13-15H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJXKJGMDQUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features multiple heterocyclic moieties, including pyrazole and triazole rings, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C22H24N4O3S3
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit potent antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF739.70Induction of apoptosis via caspase activation
Compound BHCT11610.21Inhibition of MEK signaling pathways

The presence of the pyrazole ring is particularly notable for its anticancer properties. Pyrazole derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like MEK/ERK and the activation of caspases .

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory properties are supported by studies on pyrazole analogs that demonstrate significant inhibition of inflammatory mediators. For example, compounds similar to N-(4-methoxyphenyl)-pyrazoles have been reported to reduce pro-inflammatory cytokines in vitro . Additionally, analgesic activity has been observed in several studies where pyrazole derivatives alleviated pain responses in animal models .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by inhibiting enzymes related to neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) has been linked to improved cognitive function in models of Alzheimer's disease. For example:

CompoundTarget EnzymeIC50 (nM)
Compound CAChE66.37
Compound DhCA I & II0.93 & 0.75

These findings suggest that the compound may possess neuroprotective properties relevant to treating neurodegenerative disorders .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of a related pyrazole compound on MCF7 breast cancer cells, revealing an IC50 value of 39.70 µM, indicating moderate potency and a potential mechanism involving caspase activation for apoptosis induction .
  • Inflammation Model : In a murine model of inflammation, a pyrazole derivative demonstrated significant reduction in paw edema and pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of pyrazole and triazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Studies

A study investigated the effects of a related pyrazole derivative on prostate cancer cells, demonstrating that it effectively reduced cell viability at micromolar concentrations. The mechanism involved the modulation of androgen receptor signaling pathways, which are critical in prostate cancer progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing thiophene and triazole rings have been reported to exhibit antibacterial and antifungal properties. This suggests that N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide could be explored further for its efficacy against various pathogens .

Modulation of Biological Pathways

The compound may act as a selective modulator of biological pathways due to its ability to interact with specific receptors or enzymes. Research into similar compounds has shown that they can selectively inhibit or activate certain cellular pathways, making them valuable in therapeutic contexts.

Example: Tissue-selective Androgen Receptor Modulation

Research indicates that compounds with similar structures can serve as tissue-selective androgen receptor modulators (SARMs). These agents can selectively activate androgen receptors in muscle tissue while inhibiting them in prostate tissue, presenting a potential therapeutic strategy for conditions like muscle wasting or prostate cancer .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer (Prostate)1.5
Compound BAntimicrobial0.8
N-(4-Methoxyphenyl) Pyrazole DerivativeAnticancer (Breast)0.5

Table 2: Synthetic Pathways Overview

StepReagent/ConditionProduct
1Pyrazole synthesisPyrazole derivative
2Triazole formationTriazole derivative
3Coupling reactionFinal product

Comparison with Similar Compounds

Compound 19b : 5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole

  • Key Differences : Lacks the methylene bridge and fluorophenyl group present in the target compound.
  • Activity : Exhibited IC50 values of 0.89 µM (A549 lung cancer) and 1.02 µM (MCF-7 breast cancer), outperforming doxorubicin (IC50 = 1.20 µM) in the same assays .
  • Mechanism : The 3,4,5-trimethoxyphenyl group disrupts microtubule assembly, a mechanism shared with colchicine-site binders .

N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Key Differences : Replaces the fluorophenyl-oxadiazole unit with a sulfanyl-acetamide chain.
  • Activity : Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the antimicrobial role of the trimethoxyphenyl-oxadiazole core .

Analogues with Fluorophenyl Substitutions

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

  • Key Differences : Simpler structure without the trimethoxyphenyl group or methylene bridge.
  • Activity : Used as a precursor in radiopharmaceuticals; the 4-fluorophenyl group enhances blood-brain barrier penetration .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences : Incorporates a thiazole-triazole hybrid system.
  • Structural Insight : X-ray studies revealed near-planar conformations, with fluorophenyl groups influencing crystal packing via C–F···π interactions .

Analogues with Halogen or Heterocyclic Variations

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

  • Key Differences : Chlorophenyl substitution and triazole-sulfanyl side chain.
  • Activity : Under investigation for kinase inhibition; chlorine’s larger atomic radius may alter binding kinetics compared to fluorine .

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

  • Key Differences : Trifluoromethyl groups and thiophene ring enhance hydrophobicity.

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